molecular formula C17H20N2O4 B015271 Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate CAS No. 21889-33-8

Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate

Cat. No.: B015271
CAS No.: 21889-33-8
M. Wt: 316.35 g/mol
InChI Key: GFFLVIDSGAZNKC-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a dihydropyridine ring substituted with two dimethyl ester groups and an aminophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group on the aminophenyl moiety can be reduced to an amino group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound may also interact with other cellular pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine compound with vasodilatory properties.

Uniqueness

Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminophenyl group may enhance its bioactivity compared to other dihydropyridine derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFLVIDSGAZNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176292
Record name 3,5-Bis(methoxycarbonyl)-2,6,-dimethyl-4-(2-aminophenyl)-1,4-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21889-33-8
Record name 3,5-Bis(methoxycarbonyl)-2,6,-dimethyl-4-(2-aminophenyl)-1,4-dihydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(methoxycarbonyl)-2,6,-dimethyl-4-(2-aminophenyl)-1,4-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate
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Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate
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Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate
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Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate
Reactant of Route 6
Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate

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